molecular formula C7H9NO2 B15055148 6-Azabicyclo[3.2.1]octane-2,7-dione

6-Azabicyclo[3.2.1]octane-2,7-dione

Cat. No.: B15055148
M. Wt: 139.15 g/mol
InChI Key: SXUUIKNYCYOWKO-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Nitrogen Heterocycles in Contemporary Chemical Research

Bridged bicyclic nitrogen heterocycles are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. rsc.orgnih.gov Their rigid, three-dimensional structures allow for the precise positioning of functional groups in space, which can lead to high-affinity and selective interactions with biological targets. nih.gov This structural rigidity often translates to improved pharmacokinetic profiles, including enhanced metabolic stability and reduced lipophilicity, when incorporated into drug candidates. colab.ws

Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals, with analysis of FDA-approved drugs revealing that a majority of unique small-molecule drugs contain at least one nitrogen heterocycle. rsc.orgnih.govacs.org The prevalence of these structures is attributed to their ability to form key hydrogen bonds with biological macromolecules like proteins and nucleic acids, a fundamental aspect of their mechanism of action. rsc.orgnih.gov Bridged systems, in particular, are found in a number of natural products with potent biological activities and have been the focus of numerous synthetic efforts. nih.govrsc.org The 6-azabicyclo[3.2.1]octane core, for instance, is a key structural unit in various natural and synthetic compounds with therapeutic potential. nih.govwhiterose.ac.uk

Structural Characteristics and Nomenclature of the 6-Azabicyclo[3.2.1]octane Core

The 6-azabicyclo[3.2.1]octane scaffold is a bicyclic compound containing a nitrogen atom at the 6-position. whiterose.ac.ukchemicalbook.com The nomenclature of bicyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) system. The term "bicyclo" indicates the presence of two rings that share two or more common atoms, known as bridgehead atoms. vedantu.comchemistrysteps.com

The numbers in the brackets, [3.2.1], describe the lengths of the three bridges connecting the two bridgehead carbons. vedantu.comyoutube.com In the case of the 6-azabicyclo[3.2.1]octane system, the bridges are composed of three, two, and one carbon atom(s), respectively. The numbering of the bicyclic system begins at one of the bridgehead carbons and proceeds along the longest path to the second bridgehead carbon, then continues along the next longest path, and finally along the shortest path. vedantu.comchemistrysteps.com The "6-aza" prefix indicates that a carbon atom at the 6-position in the bicyclo[3.2.1]octane framework has been replaced by a nitrogen atom.

The specific compound of interest, 6-Azabicyclo[3.2.1]octane-2,7-dione, features two carbonyl groups (ketones) at positions 2 and 7 of the bicyclic scaffold.

Feature Description
Core Scaffold 6-Azabicyclo[3.2.1]octane
Compound Name This compound
Functional Groups Two ketone (dione) groups at positions 2 and 7

Historical Context of Bicyclo[3.2.1]octane Scaffold Construction Methodologies

The construction of the bicyclo[3.2.1]octane skeleton has been a long-standing area of interest in organic synthesis. A variety of synthetic strategies have been developed over the years to access this important structural motif. Early methods often relied on rearrangement reactions or intramolecular cyclizations of appropriately functionalized monocyclic precursors.

More contemporary approaches have focused on developing more efficient and stereoselective methods. These include intramolecular Michael additions, Diels-Alder reactions, and various organocatalytic domino reactions. nih.gov For instance, the intramolecular Diels-Alder reaction of a trimethylsilylether derivative has been used to form the bicyclo[3.2.1]octane framework. nih.gov Additionally, domino Michael-Henry reactions have been employed to create enantioenriched bicyclo[3.2.1]octan-2-ones. nih.gov

The synthesis of the parent bicyclo[3.2.1]octan-3-one has been achieved through a multi-step sequence involving the hydrolysis of 3-chlorobicyclo[3.2.1]oct-2-ene. orgsyn.org The ent-kauranoids, a class of natural products, feature a 6-6-fused bicyclo[3.2.1]octane framework, and their synthesis has driven the development of innovative synthetic strategies. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

6-azabicyclo[3.2.1]octane-2,7-dione

InChI

InChI=1S/C7H9NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10)

InChI Key

SXUUIKNYCYOWKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC1NC2=O

Origin of Product

United States

Mechanistic Investigations of 6 Azabicyclo 3.2.1 Octane 2,7 Dione Formation and Transformations

Elucidation of Detailed Reaction Mechanisms in Cyclization Processes

The formation of 6-azabicyclo[3.2.1]octane-2,7-dione can be achieved through an intramolecular cyclization process, a key example of which involves a Curtius rearrangement of 4-oxocyclohexanecarboxylic acid. This transformation provides a direct route to the bicyclic dione (B5365651) structure.

The reaction commences with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved using reagents such as diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. The resulting acyl azide is a crucial intermediate that, upon heating, undergoes the Curtius rearrangement. e3s-conferences.org This rearrangement is characterized by the loss of nitrogen gas (N₂) and the migration of the alkyl group to the nitrogen atom, forming an isocyanate intermediate. chemrxiv.org

A critical step in the formation of this compound is the intramolecular trapping of the newly formed isocyanate. The ketone carbonyl group present in the cyclohexane (B81311) ring acts as an internal nucleophile. The lone pair of electrons on the carbonyl oxygen attacks the electrophilic carbon of the isocyanate. This intramolecular cyclization results in the formation of the bridged bicyclic imide, which is the this compound.

Recent research has provided strong evidence that the Curtius rearrangement is a concerted process, where the loss of nitrogen gas and the alkyl group migration occur simultaneously. chemrxiv.org This concerted mechanism is supported by both experimental observations, where byproducts from a discrete nitrene intermediate are absent, and by thermodynamic calculations. chemrxiv.org Gas-phase studies using tandem mass spectrometry and infrared ion spectroscopy have further corroborated the concerted nature of the N₂-loss, leading directly to the isocyanate product. nih.gov

Catalytic Effects and Ligand Influence on Bridged Azabicyclic Synthesis

While the direct catalytic synthesis of this compound is not extensively documented, the broader field of bridged azabicyclic synthesis offers insights into potential catalytic strategies. Research has shown that both Brønsted and Lewis acids can catalyze the Curtius rearrangement by coordinating to the acyl oxygen, thereby lowering the decomposition temperature required for isocyanate formation. chemrxiv.org

In the broader context of synthesizing 6-azabicyclo[3.2.1]octane scaffolds, various catalytic systems have been employed. For instance, the enantioselective synthesis of bridged- or fused-ring bicyclic ketones has been achieved through catalytic asymmetric Michael additions. nih.govkaist.ac.kr Furthermore, the synthesis of other bridged bicyclic systems has been accomplished using catalytic asymmetric intramolecular Diels-Alder reactions. acs.org These examples highlight the potential for developing catalytic methods for the synthesis of this compound, where a chiral catalyst could influence the stereochemical outcome of the cyclization.

The influence of ligands is paramount in achieving high enantioselectivity in catalytic reactions. In related syntheses of bridged bicyclic compounds, the choice of chiral ligands, often in conjunction with a metal catalyst, dictates the stereochemistry of the final product. While specific ligand effects on the formation of the 2,7-dione are yet to be detailed, the principles from analogous systems suggest that careful selection of ligands could control the facial selectivity of the intramolecular attack, leading to enantioenriched products.

Stereoelectronic Control and Substrate Directivity in Reaction Outcomes

The stereochemical outcome of the intramolecular cyclization to form this compound is governed by stereoelectronic effects. The Curtius rearrangement itself proceeds with complete retention of configuration at the migrating carbon center. e3s-conferences.org This means that the stereochemistry of the starting 4-oxocyclohexanecarboxylic acid will be transferred to the final bicyclic product.

The intramolecular nucleophilic attack of the ketone carbonyl on the isocyanate is subject to stereoelectronic control. The trajectory of the nucleophilic attack is crucial in determining the geometry of the transition state and, consequently, the stereochemistry of the bridged system. The relative orientation of the ketone and the isocyanate group on the cyclohexane ring will dictate the feasibility of the cyclization and the conformation of the resulting bicyclic product.

Substrate directivity plays a significant role in the outcome of the reaction. For instance, in the intramolecular aldol (B89426) cyclization of related C-(4-ulopyranosyl)-2'-oxoalkanes, steric hindrance from an additional methyl group was found to completely inhibit the formation of an 8-oxabicyclo[3.2.1]octanone system. nih.gov Instead, an alternative reaction pathway was observed. nih.gov This highlights how subtle changes in the substrate structure can dramatically alter the reaction course. In the context of this compound formation, the substitution pattern on the cyclohexane ring would be expected to influence the rate and stereoselectivity of the cyclization.

Characterization of Reaction Intermediates and Transition States

The direct experimental characterization of reaction intermediates and transition states in the formation of this compound is challenging due to their transient nature. However, a combination of spectroscopic techniques and computational studies on related systems provides valuable insights.

The key intermediate in the reaction is the acyl azide, which can be characterized by spectroscopic methods such as infrared (IR) spectroscopy, where it exhibits a characteristic azide stretch. The subsequent isocyanate intermediate also has a distinct IR absorption band. While the direct observation of the isocyanate in this specific intramolecular reaction may be difficult, its formation is inferred from the final product and the well-established mechanism of the Curtius rearrangement. e3s-conferences.orgchemrxiv.org

Computational chemistry has become an invaluable tool for studying reaction mechanisms and characterizing transition states. e3s-conferences.org For the Curtius rearrangement, computational studies have supported a concerted mechanism over a stepwise process involving a nitrene intermediate. chemrxiv.org Density functional theory (DFT) calculations can be used to model the transition state of the intramolecular cyclization step, providing information on the geometry and energy of this critical point in the reaction coordinate. Such calculations can help to rationalize the observed stereoselectivity and predict the feasibility of different reaction pathways. e3s-conferences.org For instance, computational studies on the intramolecular cyclization of azido-isocyanides have helped to elucidate the reaction mechanism and identify key intermediates.

While direct spectroscopic evidence for the transition state is not attainable, techniques like kinetic isotope effect studies can provide indirect evidence about its structure. The combination of experimental data and computational modeling offers a powerful approach to understanding the detailed mechanistic landscape of this compound formation.

Derivatization and Functionalization Strategies for the 6 Azabicyclo 3.2.1 Octane 2,7 Dione Core

Modifications at the Bridgehead Nitrogen Atom (N-Substitution Effects)

The nature of the substituent on the bridgehead nitrogen atom (N-6) plays a critical role in the synthesis and subsequent reactivity of the 6-azabicyclo[3.2.1]octane core. The choice of the nitrogen protecting group can dictate the success of key cyclization reactions that form the bicyclic framework.

Research into the synthesis of 6-azabicyclo[3.2.1]octanes via the intramolecular cyclization of aziridines has highlighted the profound influence of the N-substituent. nih.gov A study by Pulipaka and Bergmeier demonstrated that the choice of activating group on the aziridine (B145994) nitrogen is crucial for the desired cyclization to occur. nih.gov They found that while aziridines with N-diphenylphosphinyl or N-H substituents participate in the initial ring-opening, they fail to cyclize to the desired 6-azabicyclo[3.2.1]octane system. In contrast, employing a nosyl (2-nitrobenzenesulfonyl) group on the aziridine nitrogen efficiently promotes the cyclization to furnish the bicyclic scaffold. nih.gov This nosyl group can be readily deprotected, allowing for further functionalization at the nitrogen atom.

Another powerful strategy that underscores the importance of the N-substituent is the semipinacol rearrangement of fused β-lactam diols. nih.govacs.orgnih.gov This rearrangement proceeds with exclusive migration of the N-acyl group, leading to the formation of keto-bridged bicyclic amides, specifically a 7,8-dioxo-6-azabicyclo[3.2.1]octane core. nih.govacs.orgworktribe.com This transformation not only builds the bicyclic system but also directly installs two carbonyl groups, with the N-acyl group being integral to the reaction mechanism. soton.ac.uk The nature of this acyl group can be varied, influencing the properties of the final product and offering a handle for further synthetic modifications.

Table 1: Effect of N-Substitution on 6-Azabicyclo[3.2.1]octane Synthesis

N-Substituent Synthetic Strategy Outcome Reference
Nosyl (Ns) Aziridine Cyclization Efficient formation of the bicyclic system nih.gov
Diphenylphosphinyl (P(O)Ph₂) Aziridine Cyclization No desired bicyclic product formed nih.gov
Hydrogen (H) Aziridine Cyclization No desired bicyclic product formed nih.gov

Selective Functionalization of the Dicarbonyl Moiety

The 6-azabicyclo[3.2.1]octane-2,7-dione scaffold possesses two distinct carbonyl groups that offer multiple sites for functionalization. The ability to selectively manipulate these ketones is crucial for creating diverse and complex derivatives. Preliminary investigations into the chemo- and stereoselective manipulation of the two carbonyl groups in a related 7,8-dioxo-6-azabicyclo[3.2.1]octane system have been reported. nih.govworktribe.com The principles derived from this work are directly applicable to the 2,7-dione isomer.

The inherent structural differences between the C-2 and C-7 carbonyl groups, such as steric accessibility and electronic environment, can be exploited for selective reactions. For instance, one ketone might be more sterically hindered than the other, allowing a bulky reducing agent to selectively reduce the more accessible carbonyl. Conversely, chelation-controlled reactions could favor functionalization of the ketone closer to the nitrogen atom or another coordinating functional group.

Methods for such selective functionalizations could include:

Selective Reduction: Using sterically demanding reducing agents (e.g., L-Selectride®) or enzyme-catalyzed reductions to achieve reduction of one ketone over the other.

Protection/Deprotection Sequences: Selective formation of a ketal at the more reactive carbonyl, allowing the second ketone to be manipulated, followed by deprotection.

Enolate Formation: Regioselective generation of an enolate at either the C-2 or C-7 position, followed by reaction with an electrophile, would allow for the introduction of substituents alpha to the carbonyls.

These strategies enable the conversion of the dione (B5365651) into a variety of functional groups, such as keto-alcohols, diols with defined stereochemistry, or mono- and di-substituted amines after reductive amination.

Regioselective and Stereoselective Functional Group Interconversions

The rigid conformation of the 6-azabicyclo[3.2.1]octane scaffold allows for a high degree of regio- and stereocontrol in functional group interconversions. A key example is the stereoselective reduction of a single ketone on the scaffold, such as in 6-azabicyclo[3.2.1]octan-3-one.

Research has demonstrated that the reduction of the C-3 ketone can be controlled to yield either the corresponding 3α-ol or 3β-ol with high selectivity. rsc.orgrsc.orgrsc.org The choice of reducing agent and reaction conditions determines the facial selectivity of the hydride attack on the carbonyl. For example, specific reagents can be chosen to favor attack from the more or less sterically hindered face of the ketone, leading to the desired alcohol isomer. rsc.org More recently, enzymatic methods have also been employed for these transformations. Ene reductases (EREDs) have been used to synthesize 6-azabicyclo[3.2.1]octan-3-one derivatives, which can then be selectively converted to the corresponding 3α-alcohols using either chemical catalysis with L-Selectride or enzymatic reduction. nih.govillinois.edu

These stereochemically defined alcohols can then serve as precursors for further modifications, such as inversion of stereochemistry via a Mitsunobu reaction or conversion to other functional groups, all while maintaining the stereochemical integrity of the bicyclic core. nih.gov The ability to reliably produce specific stereoisomers is critical for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Stereoselective Reduction of 6-Substituted-6-azabicyclo[3.2.1]octan-3-one

Reagent/Method Product Stereoselectivity Reference
Various chemical reducing agents 6-substituted-6-azabicyclo[3.2.1]octan-3α-ol Method-dependent rsc.orgrsc.org
Various chemical reducing agents 6-substituted-6-azabicyclo[3.2.1]octan-3β-ol Method-dependent rsc.orgrsc.org
L-Selectride 6-phenyl-6-azabicyclo[3.2.1]octan-3α-ol Selective for α-isomer illinois.edu

Incorporation of Fluorine and Other Heteroatoms for Scaffold Modification

Modifying the 6-azabicyclo[3.2.1]octane scaffold by incorporating fluorine or other heteroatoms is a powerful strategy to modulate the physicochemical and pharmacological properties of the resulting molecules. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.

The synthesis of fluorinated analogues can be achieved through various methods. Deoxofluorination of a corresponding bicyclic keto ester using reagents like diethylaminosulfur trifluoride (DAST) can install a gem-difluoro group. researchgate.net Prins-type fluorination cyclizations are another modern approach to creating fluorinated heterocyclic systems like fluoropiperidines, with principles that could be adapted to the azabicyclo[3.2.1]octane system. beilstein-journals.org The availability of building blocks such as 3-fluoro-8-azabicyclo[3.2.1]octane further facilitates the exploration of fluorinated derivatives. bldpharm.com

Beyond fluorine, the carbon framework of the scaffold can be modified by replacing one or more carbon atoms with other heteroatoms, such as sulfur. The synthesis of 3-thia-8-azabicyclo[3.2.1]octane and 8-thiabicyclo[3.2.1]octane has been reported, creating novel thiomorpholine-like building blocks. thieme-connect.comthieme-connect.comnih.gov These thia-analogues exhibit unique chemical properties and biological activity profiles compared to their all-carbon counterparts, for instance showing potent and selective inhibition of the dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.gov The synthesis of these sulfur-containing scaffolds often starts from readily available materials and involves straightforward chemical transformations. thieme-connect.comnih.gov

Table 3: Examples of Heteroatom-Modified Azabicyclo[3.2.1]octane Scaffolds

Scaffold Modification Synthetic Method Reference
6,6-Difluorobicyclo[3.2.0]heptane Gem-difluorination Deoxofluorination of keto ester with DAST researchgate.net
3-Fluoro-8-azabicyclo[3.2.1]octane Fluorination Not specified (available building block) bldpharm.com
3-Thia-8-azabicyclo[3.2.1]octane Carbon -> Sulfur Multi-step synthesis from simple starting materials thieme-connect.com

Development of Predictable Elaboration Vectors from the Bicyclic Scaffold

The rigid, three-dimensional nature of the 6-azabicyclo[3.2.1]octane (or normorphan) scaffold makes it an excellent template for developing predictable elaboration vectors for drug discovery. whiterose.ac.uk By precisely controlling the placement of functional groups on this rigid core, chemists can systematically explore the chemical space around a biological target.

Exit Vector Analysis (EVA) is a computational tool used to characterize the three-dimensional shape of medicinally relevant scaffolds. whiterose.ac.ukunipv.it Analysis of conformationally restricted bicyclic amines, including the 6-azabicyclo[3.2.1]octane system, has shown that these scaffolds can access previously untapped areas of chemical space. whiterose.ac.ukresearchgate.netresearchgate.net They provide a diverse set of functionalization vectors that project substituents into different regions of space compared to more flexible, monocyclic systems like piperidine (B6355638). whiterose.ac.ukrsc.org

The amine or amide at the N-6 position, combined with the various substitution patterns achievable through different synthetic routes, allows for a diverse set of "exit vectors" from the scaffold. whiterose.ac.uk These vectors represent the points from which substituents can be grown and their relative spatial orientation. By understanding and predicting these vectors, medicinal chemists can design libraries of compounds with high structural diversity, which is crucial for hit identification and lead optimization. nih.govchemrxiv.orgchemrxiv.orgbiosolveit.de The development of concepts like Exploited Vector Patterns (EVPs) provides a quantitative and objective way to describe this diversity, aiding in the selection of compounds for screening and the analysis of structure-activity relationships. nih.govchemrxiv.orgchemrxiv.org

This rational, vector-based approach to library design makes the this compound core and its derivatives highly valuable templates for creating novel, three-dimensionally diverse small molecules for pharmaceutical research. nih.gov

Strategic Utility of 6 Azabicyclo 3.2.1 Octane 2,7 Dione As a Synthetic Intermediate and Building Block

Applications in the Construction of Complex Polycyclic Architectures

6-Azabicyclo[3.2.1]octane-2,7-dione is a key precursor for the synthesis of more complex polycyclic systems. Its bridged bicyclic nature provides a rigid foundation upon which additional rings can be fused or appended, leading to intricate molecular architectures. For instance, synthetic strategies have been developed to transform this dione (B5365651) into advanced polycyclic amides, which are precursors for natural products like FR901483. thieme-connect.com The strategic placement of carbonyl groups in the dione allows for selective functionalization and ring-forming reactions. These transformations can lead to the creation of novel bridged and fused heterocyclic systems that are otherwise difficult to access. The inherent strain and defined stereochemistry of the bicyclic core influence the outcome of these reactions, often providing a high degree of stereocontrol in the formation of new stereocenters.

Design and Synthesis of 3-Dimensional Building Blocks for Chemical Libraries

The demand for three-dimensional (3D) molecular scaffolds in drug discovery has highlighted the importance of building blocks like this compound. Its non-planar structure offers a significant advantage over flat, aromatic systems by allowing for the exploration of a broader chemical space. whiterose.ac.ukresearchgate.net This is crucial for developing drug candidates with improved pharmacological profiles and novel modes of action.

The dione can be derivatized to introduce multiple points of diversity, creating a library of related compounds with varying substituents and stereochemistries. For example, a bifunctional normorphan building block featuring orthogonally reactive groups has been developed from a related normorphan skeleton. researchgate.netwhiterose.ac.uk This allows for sequential and controlled modifications, such as Suzuki-Miyaura cross-coupling reactions at one site and modifications at the nitrogen atom at another. researchgate.netwhiterose.ac.uk The resulting libraries of 3D molecules are valuable resources for high-throughput screening and the identification of new lead compounds in drug discovery programs. The rigid framework ensures that the appended functional groups are held in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.

Role as a Precursor for Advanced Bridged Heterocyclic Scaffolds

This compound is a valuable starting material for the synthesis of a variety of advanced bridged heterocyclic scaffolds. The reactivity of the two carbonyl groups and the nitrogen atom can be exploited to construct novel ring systems with diverse biological activities. Intramolecular cyclization reactions, often catalyzed by transition metals, can be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of more complex bridged systems. nih.gov

For example, copper-catalyzed enantioselective alkene carboamination reactions have been used to create 6-azabicyclo[3.2.1]octanes, demonstrating a method to form two new rings and two new stereocenters in a single transformation. nih.gov Furthermore, aza-Wacker cyclization has proven effective in producing various bridged bicyclic rings containing an α-tertiary amine, including the 6-azabicyclo[3.2.1]octane system. thieme-connect.com These methods provide access to a range of structurally diverse heterocyclic scaffolds that are of significant interest in medicinal chemistry due to their potential to mimic natural products and interact with biological targets in unique ways.

Utilization in the Total Synthesis of Bridged Alkaloid Analogs (e.g., Normorphan, Tropane (B1204802) and Homotropane Scaffolds)

The 6-azabicyclo[3.2.1]octane core is a key structural motif in a number of biologically active alkaloids, including normorphan, tropane, and homotropane analogs. whiterose.ac.ukd-nb.infobeilstein-journals.org Consequently, this compound and its derivatives are crucial intermediates in the total synthesis of these and related compounds. The synthesis of the normorphan scaffold, which is the core of various natural products and pharmacologically active compounds, often proceeds through intermediates structurally related to the dione. whiterose.ac.ukresearchgate.net

The tropane alkaloid skeleton, found in well-known compounds like cocaine and atropine, is characterized by the 8-azabicyclo[3.2.1]octane system, a close relative of the 6-azabicyclo[3.2.1]octane structure. nih.govrsc.org Synthetic strategies aimed at tropane and homotropane alkaloids can be adapted from methods used to construct the 6-azabicyclo[3.2.1]octane core. These syntheses often involve intramolecular Mannich reactions or other cyclization strategies to form the characteristic bicyclic system. mdpi.com The ability to stereoselectively synthesize these alkaloid analogs is of great importance for studying their structure-activity relationships and developing new therapeutic agents.

Stereochemical Control in the Synthesis of 6 Azabicyclo 3.2.1 Octane 2,7 Dione Derivatives

Enantioselective Synthetic Routes to Chiral 6-Azabicyclo[3.2.1]octanes

The development of enantioselective methods to access chiral 6-azabicyclo[3.2.1]octanes from achiral or racemic precursors is a significant area of research. These strategies often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

One effective method is the copper(II)-catalyzed enantioselective intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines. nih.gov This reaction forms two new rings and two new stereocenters in a single step. Using a chiral bis(oxazoline) (Box) ligand, specifically (R,R)-Ph-Box, complexed with Cu(OTf)₂, it is possible to produce 6-azabicyclo[3.2.1]octanes in moderate to good yields with excellent enantioselectivities. nih.gov The stereoselectivity is established during the initial cis-aminocupration step, where the chiral ligand environment dictates the facial selectivity of the alkene addition. nih.gov

Another powerful approach involves the desymmetrization of prochiral tropinone (B130398) derivatives, which possess an 8-azabicyclo[3.2.1]octane core, a closely related scaffold. Palladium-catalyzed asymmetric allylic alkylation has been used to introduce chirality with high enantiomeric excess (ee). ehu.es Similarly, enantioselective hydroboration of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative using a stoichiometric chiral borane (B79455) ((–)-diisopinocampheylborane) achieves desymmetrization with excellent enantioselectivity. ehu.es

The synthesis of the natural product (–)-peduncularine, which contains the 6-azabicyclo[3.2.1]oct-3-ene core, has been achieved using a palladium-catalyzed asymmetric allylic sulfonamidation as the key enantioselective step. acs.org This transformation establishes the crucial stereocenter that guides the subsequent formation of the bicyclic system.

Table 1: Enantioselective Methods for Azabicyclo[3.2.1]octane Synthesis

MethodSubstrateCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)Reference
Copper-Catalyzed CarboaminationN-mesyl-2,2-diphenylpenteneamineCu(OTf)₂ / (R,R)-Ph-Box6-Azabicyclo[3.2.1]octane67% nih.gov
Palladium-Catalyzed Allylic AlkylationTropinone Derivative[Pd(η³-C₃H₅)Cl]₂ / Chiral Ligand8-Azabicyclo[3.2.1]octane74-98% ehu.es
Enantioselective HydroborationO-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene(–)-Diisopinocampheylborane8-Azabicyclo[3.2.1]octaneExcellent ehu.es

Diastereoselective Control in Bridged Ring Formation

Achieving diastereoselective control is crucial when forming the bridged bicyclic system, as multiple stereocenters are often generated simultaneously. The rigid nature of the forming rings often allows for predictable stereochemical outcomes based on minimizing steric interactions.

The aza-Prins cyclization offers a route to related oxa-azabicyclo[3.2.1]octane scaffolds with high diastereoselectivity. The reaction between (R)-2,3-Di-O-benzylglyceraldehyde and N-tosyl homoallylamine proceeds via an intramolecular nucleophilic attack to yield a single diastereomer of the 6-oxa-2-azabicyclo[3.2.1]octane product. nih.gov

Another strategy is the Brønsted acid-catalyzed [5+2] cycloaddition, which can construct the azabicyclo[3.2.1]octene skeleton with total control over regio- and stereochemistry. nih.gov These reactions exhibit excellent exo-selectivity, leading to the formation of four stereocenters, including a quaternary carbon, in a single, highly diastereoselective step. nih.gov

The choice of protecting group on the nitrogen atom can significantly influence the outcome of cyclization reactions. In the synthesis of 6-azabicyclo[3.2.1]octanes from aziridine (B145994) precursors, it was found that an N-nosyl group was essential for the desired cyclization to proceed efficiently, whereas N-diphenylphosphinyl and N-H variants failed to yield the bicyclic product. nih.gov This highlights the role of electronic and steric effects of the N-substituent in directing the reaction pathway. Furthermore, intramolecular aza-Michael additions have been shown to form the 6-azabicyclo[3.2.1]octane scaffold, where the stereochemical outcome is directed by the existing stereocenters in the acyclic precursor. researchgate.net

Application of Chiral Auxiliaries and Organocatalysis in Asymmetric Methodologies

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, after which they can be cleaved. For instance, (-)-8-phenylmenthol (B56881) has been employed as a chiral auxiliary in a photocycloaddition reaction to construct the homotropane scaffold with excellent stereoselectivity. ehu.es While not directly forming the 6-azabicyclo[3.2.1]octane core, this demonstrates the principle of using removable chiral groups to control stereochemistry in related systems.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Organocatalytic methods, such as domino Michael-aldol reactions, have been applied to the synthesis of the bicyclo[3.2.1]octane framework. mdpi.com These reactions can create polysubstituted chiral bicyclic systems with good diastereoselectivities and enantioselectivities. mdpi.com

Biocatalysis, which utilizes enzymes, offers an exceptionally selective means of synthesis. Ene reductases (EREDs) have been used in an unprecedented intramolecular β-C-H functionalization to produce bridged bicyclic nitrogen heterocycles, including the 6-azabicyclo[3.2.1]octane scaffold. researchgate.net A one-pot chemoenzymatic cascade combining iridium photocatalysis with EREDs has been developed for the gram-scale synthesis of 6-azabicyclo[3.2.1]octan-3-one from simple precursors. researchgate.net This approach leverages the high selectivity of enzymes to achieve stereochemical control.

Analysis of Stereochemical Implications Arising from Bridged Bicyclic Geometry

The bridged bicyclic structure of 6-azabicyclo[3.2.1]octane imposes significant conformational rigidity. This rigidity is a key stereochemical implication, as it locks the relative positions of substituents, which is crucial for biological activity. For example, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides developed as enzyme inhibitors, the stereochemistry of substitution at the C3 position was found to be critical for inhibitory potency. acs.org An exo-configuration of a phenoxy group at C3 resulted in only modest micromolar efficacy, demonstrating that the specific spatial orientation dictated by the rigid scaffold is essential for molecular recognition. acs.org

The geometry of bridged systems is also governed by Bredt's Rule, which states that a double bond cannot be placed at a bridgehead carbon of a small ring system because it would introduce excessive ring strain (equivalent to a trans-double bond in a small ring). masterorganicchemistry.com This rule has profound implications for the synthesis and stability of unsaturated 6-azabicyclo[3.2.1]octane derivatives. For example, elimination reactions that might otherwise form a double bond at the C1 or C5 bridgehead positions are energetically disfavored. Synthetic strategies must therefore be designed to form C=C bonds at other positions (e.g., C2, C3, C4, C6, or C7) or as exocyclic double bonds, as seen in some natural products. acs.org This inherent structural constraint limits the possible isomers and dictates the feasible reaction pathways for introducing unsaturation.

Computational and Theoretical Studies of 6 Azabicyclo 3.2.1 Octane Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanisms of complex organic reactions, and its application to the synthesis of 6-azabicyclo[3.2.1]octane systems has provided significant insights. DFT calculations are instrumental in mapping out reaction pathways, characterizing transition states, and identifying key intermediates that govern the formation of this bicyclic scaffold.

One notable application of DFT is in studying the regioselectivity of cyclization reactions. For instance, in the synthesis of aza-bridged perhydroazulene chimeras, DFT analysis was crucial in explaining the regioselectivity of intramolecular epoxide ring opening, highlighting the influence of a hydroxyl group's stereochemistry on the reaction outcome. bohrium.com Although initial DFT predictions were not in complete agreement with experimental results, refinement using the RI-MP2 method led to accurate predictions. bohrium.com

DFT has also been used to investigate the stereoselectivity of reactions. In an organocatalytic domino Michael-Henry reaction to form bicyclo[3.2.1]octane derivatives, DFT calculations of the transition states were performed to understand the origins of the observed high enantio- and diastereoselectivities. acs.org Similarly, in the reaction of 3-oxidopyraziniums with methyl acrylate (B77674), DFT studies were consistent with the experimental results regarding the regiochemistry of the cycloaddition and the stereochemistry of the resulting 3,8-diazabicyclo[3.2.1]octane. acs.org

Furthermore, DFT calculations have been employed to understand and predict the feasibility of novel reaction pathways. For example, in exploring the synthesis of bicyclic cyclobutane (B1203170) scaffolds through the contraction of azabicyclo derivatives, DFT was used to calculate the activation energy of the rate-determining step. acs.org These calculations revealed that while there was no direct correlation between the kinetic cost and the experimental yield for some derivatives, electronic effects, such as the charge of a substituted phenyl ring, played a significant role. acs.org

The table below summarizes key applications of DFT in studying reactions involving 6-azabicyclo[3.2.1]octane systems.

Reaction Type System Studied Key Insights from DFT
Intramolecular Epoxide Ring OpeningAza-bridged perhydroazulene synthesisExplained regioselectivity based on hydroxyl group stereochemistry. bohrium.com
Domino Michael-Henry ReactionFormation of bicyclic[3.2.1]octane derivativesElucidated the origin of high stereoselectivity. acs.org
1,3-Dipolar CycloadditionReaction of 3-oxidopyraziniumsConfirmed regiochemistry and stereochemistry of the product. acs.org
Ring ContractionSynthesis of bicyclic cyclobutanes from azabicyclo derivativesCalculated activation energies and identified influential electronic effects. acs.org
Intramolecular Michael AdditionFormation of bridged carbocyclic systemsA sulfonamide anion was found to be an effective nucleophile, leading to a 6-azabicyclo[3.2.1]octane. acs.org

Conformational Analysis of the Bridged Bicyclic Ring System

The biological activity and chemical reactivity of 6-azabicyclo[3.2.1]octane derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis of this bridged bicyclic ring system is therefore crucial for understanding its properties and for the rational design of new molecules.

The 6-azabicyclo[3.2.1]octane scaffold is characterized by a constrained geometry. The bicyclo[3.2.1]octane core typically adopts a chair-boat conformation to minimize steric strain. More specifically, studies on related 3-azabicyclo[3.2.1]octane systems have shown that the bicyclic moiety often exists in a chair-envelope conformation. researchgate.netresearchgate.net In these cases, the piperidine (B6355638) ring adopts a distorted chair conformation, while the pyrrolidine (B122466) ring takes on an envelope conformation. researchgate.net The puckering of the piperidine ring can be influenced by substituents; for instance, in some 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the chair conformation is puckered at C8 in the α-epimers and flattened at N3 in the β-epimers. researchgate.netresearchgate.net

Computational methods, particularly DFT, are frequently used to investigate the relative stabilities of different conformations. For a series of [3.2.1]-3-azabicyclic diamines, DFT calculations were used to assess the relative stability of the boat-like versus the chair-like conformations of the ring containing the secondary nitrogen. montclair.edu The results indicated that the chair-like conformations are generally more stable for the [3.2.1] templates, with a relatively low energy barrier between the two conformations. montclair.edu The presence of substituents can influence this preference. For example, adding a t-butyl carbamate (B1207046) on the primary nitrogen of certain [3.2.1] structures resulted in only the chair-like conformation being observed as the minimum energy structure. montclair.edu

The table below presents a summary of the preferred conformations and key structural features of the 6-azabicyclo[3.2.1]octane system and its analogues.

Compound/System Method of Analysis Predominant Conformation Key Structural Features
tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylateNot specifiedChair-boatBicyclic ring puckering minimizes steric strain.
3-Methyl-3-azabicyclo[3.2.1]octan-8-olsNMR, IR, ab initio calculationsChair-envelopePiperidine ring in a distorted chair, pyrrolidine ring in an envelope conformation. researchgate.net
Esters of 3-methyl-3-azabicyclo[3.2.1]octan-8-olsNMR spectroscopyChair-envelopeN-CH3 group in equatorial position; piperidine ring puckered at C8 in α-epimers and flattened at N3 in β-epimers. researchgate.net
[3.2.1]-3-Azabicyclic diaminesDFTChair-likeMore stable than the boat-like conformation; low energy barrier between conformations. montclair.edu

Exploration of Chemical Space and Exit Vector Analysis for Bicyclic Scaffolds

The concept of "chemical space" refers to the vast multidimensional space populated by all possible molecules. Exploring novel regions of this space is a key objective in drug discovery. Bicyclic scaffolds like 6-azabicyclo[3.2.1]octane are valuable tools in this exploration due to their three-dimensional nature, which allows them to access areas of chemical space that are distinct from those occupied by more traditional flat, aromatic structures.

Exit vector analysis is a computational technique used to characterize the three-dimensional shape of molecular scaffolds and to predict the spatial orientation of substituents that can be attached to them. This analysis helps in understanding how a particular scaffold can be decorated with functional groups to interact with biological targets. Grygorenko and co-workers have applied exit vector analysis to a series of conformationally restricted, bicyclic amines, demonstrating that these scaffolds can access previously untapped areas of chemical space. whiterose.ac.uk Their analysis showed that these bicyclic structures allow for a wide variety of predictable elaboration vectors, expanding beyond previously established areas. whiterose.ac.uk

The 6-azabicyclo[3.2.1]octane scaffold, also known as the normorphan scaffold, is particularly interesting in this context. whiterose.ac.uk The amine or amide at the 6-position, along with various possible substitution patterns, provides a diverse set of functionalization vectors in pharmaceutical space. whiterose.ac.uk This potential for diverse functionalization, combined with its inherent three-dimensionality, makes it a suitable candidate as a building block in medicinal chemistry. whiterose.ac.uk

The use of exit vector plots (EVPs) provides a way to visualize and analyze the chemical space covered by disubstituted scaffolds. rsc.org This approach has been shown to be useful for the directed design of more complex scaffolds and for rational scaffold replacement in structure-activity relationship (SAR) studies. rsc.org The Exploited Vector Pattern (EVP) framework further refines this by characterizing the various substitution patterns that have been explored for a specific scaffold, offering a quantitative and objective description of chemical diversity. chemrxiv.org

The table below illustrates how the 6-azabicyclo[3.2.1]octane scaffold and similar bicyclic systems contribute to the exploration of chemical space.

Scaffold/System Analysis Technique Key Findings
Conformationally restricted, bicyclic aminesExit vector analysisAccess to untapped areas of chemical space; wide variety of predictable elaboration vectors. whiterose.ac.uk
Normorphan (6-azabicyclo[3.2.1]octane) scaffoldGeneral analysisDiverse set of functionalization vectors; suitable as a 3D medicinal chemistry building block. whiterose.ac.uk
Disubstituted cycloalkanesExit vector plots (EVPs)Useful for directed design of complex scaffolds and rational scaffold replacement. rsc.org
General molecular seriesExploited Vector Pattern (EVP) frameworkQuantitative and objective description of chemical diversity based on substitution patterns. chemrxiv.org

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of novel chemical transformations involving the 6-azabicyclo[3.2.1]octane system. By modeling reaction pathways and transition states, researchers can anticipate the outcomes of new reactions and design more efficient and selective synthetic routes.

Theoretical calculations can be used to evaluate the feasibility of proposed reaction mechanisms. For example, in the context of synthesizing 6-azabicyclo[3.2.1]octanes via a copper-catalyzed enantioselective alkene carboamination, it was hypothesized that in the absence of other radical acceptors, 2-aryl pentenamines could undergo intramolecular carboamination. scispace.comnih.gov This hypothesis was successfully validated experimentally, leading to an efficient method for preparing a variety of chiral 6-azabicyclo[3.2.1]octanes. scispace.comnih.gov

Computational models can also help to understand and predict stereoselectivity. In an organocatalytic domino reaction, theoretical DFT calculations on the transition states were instrumental in revealing the origins of the excellent stereoselectivities observed, leading to the proposal of a novel dual activation model. acs.org Similarly, in the synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis, experimental studies were supported by DFT calculations to rationalize the observed stereochemical outcomes. pwr.edu.pl

Furthermore, theoretical studies can guide the design of new catalysts and reagents for specific transformations. Time-dependent DFT (TD-DFT) has been used to assist in the design and synthesis of thioxanthone triplet sensitizers by calculating their triplet excited state energies, which allowed for the fine-tuning of their photochemical properties. researchgate.net This highlights the potential of computational methods to guide the development of new catalytic systems for reactions involving bicyclic scaffolds.

A study on bicyclo[3.2.1]octane derivatives with nitro groups and aza atoms used theoretical methods to predict their properties, including detonation performance and stability. nih.gov While focused on energetic materials, this research demonstrates the power of computational chemistry to predict the properties of new derivatives based on the bicyclic scaffold.

The table below provides examples of how computational methods are used to predict reactivity and selectivity in transformations involving the 6-azabicyclo[3.2.1]octane framework.

Transformation Computational Method Predicted/Explained Outcome
Copper-catalyzed enantioselective alkene carboaminationMechanistic hypothesisFeasibility of intramolecular carboamination to form 6-azabicyclo[3.2.1]octanes. scispace.comnih.gov
Organocatalytic domino Michael-Henry reactionDFT calculations of transition statesOrigin of high enantio- and diastereoselectivity. acs.org
Asymmetric Michael reactionsDFT calculationsSupported experimental findings on stereoselectivity. pwr.edu.pl
Photochemical reactions with triplet sensitizersTime-dependent DFT (TD-DFT)Guided the design of sensitizers with specific photochemical properties. researchgate.net
Properties of novel derivativesTheoretical calculationsPredicted detonation properties and stability of nitro- and aza-substituted bicyclo[3.2.1]octanes. nih.gov

Q & A

Q. What are the key synthetic routes for 6-azabicyclo[3.2.1]octane-2,7-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation reactions using precursors like spirocyclic diones and azabicyclic intermediates. For example, analogous azabicyclo compounds are synthesized via [3+2] or [4+2] cycloadditions under controlled pH and temperature . Optimization requires monitoring reaction kinetics (e.g., via HPLC or TLC) and adjusting catalysts (e.g., Lewis acids) to enhance stereoselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combined spectroscopic techniques are essential:

  • IR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .
  • NMR (¹H/¹³C) confirms bicyclic geometry: bridgehead protons show distinct coupling patterns (e.g., δ 3.5–4.5 ppm for axial/equatorial H) .
  • X-ray crystallography resolves absolute configuration, critical for studying bioactivity .

Q. What theoretical frameworks guide the study of azabicyclo compounds’ reactivity?

Methodological Answer: Research should align with conceptual frameworks like:

  • Frontier Molecular Orbital (FMO) theory to predict regioselectivity in cycloadditions .
  • Steric and electronic effects in bicyclic systems, where bridgehead substituents influence ring strain and reaction pathways .
    Linking these theories to experimental design ensures hypothesis-driven investigations (e.g., comparing DFT-calculated activation energies with empirical data) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for azabicyclo derivatives?

Methodological Answer: Contradictions often arise from:

  • Variability in assay conditions (e.g., enzyme concentration, pH). Standardize protocols using guidelines like OECD test no. 429 for reproducibility .
  • Structural analogs vs. target compound : Compare this compound with similar scaffolds (e.g., azabicyclo[2.2.2]octane derivatives) to isolate structure-activity relationships .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity) .

Q. What experimental designs optimize the enantioselective synthesis of this compound?

Methodological Answer: Use factorial design to test variables:

  • Factors : Catalyst type (e.g., chiral Pd complexes), temperature, solvent polarity.
  • Responses : Enantiomeric excess (ee, measured via chiral HPLC), yield .
    AI-driven platforms (e.g., COMSOL Multiphysics) can simulate reaction trajectories to prioritize high-ee conditions .

Q. How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-H and C=O groups to predict oxidative metabolism .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .
    Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

Methodological Answer:

  • Kinetic studies : Monitor degradation rates via UV-Vis spectroscopy at varying pH (e.g., 1–7).
  • Isotopic labeling : Use ¹⁸O-labeled dione to trace hydrolysis pathways .
  • Transition-state analysis : Apply Marcus theory to model acid-catalyzed ring-opening mechanisms .

Q. How do researchers evaluate the compound’s potential as a enzyme inhibitor?

Methodological Answer:

  • Enzyme kinetics : Measure inhibition constants (Kᵢ) using Michaelis-Menten assays with purified enzymes (e.g., proteases or kinases) .
  • Docking studies : Use AutoDock Vina to predict binding poses in active sites, correlating with IC₅₀ values .
  • Selectivity profiling : Screen against a panel of related enzymes to assess off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.